N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazin-4-amines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d][1,2,3]triazine core substituted with a phenyl group and an isopropoxypropyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of action
The compound belongs to the class of triazines and pyrazoles . Compounds in these classes have been found to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure and functional groups of the compound.
Mode of action
The mode of action would depend on the specific target of the compound. For example, some triazine and pyrazole compounds act as inhibitors for certain enzymes, preventing them from carrying out their normal function .
Biochemical pathways
Triazine and pyrazole compounds can affect a variety of biochemical pathways, depending on their specific targets. For example, some are involved in pathways related to cell growth and proliferation, making them potential candidates for anticancer drugs .
Result of action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could lead to decreased activity of that enzyme and changes in the cellular processes that the enzyme is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d][1,2,3]triazine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Optimization of Reaction Parameters: Factors such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis.
Scalability: The process is designed to be scalable, ensuring that large quantities of the compound can be produced to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or isopropoxypropyl groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,5-Triazines: Another class of heterocyclic compounds with diverse applications in chemistry and biology.
Uniqueness
N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-phenyl-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12(2)23-10-6-9-17-15-14-11-18-22(16(14)20-21-19-15)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFJLIRAWIVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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